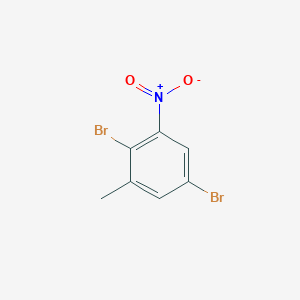

2,5-dibromo-1-methyl-3-nitrobenzene

Description

Significance of Substituted Nitro-Aromatic Systems in Contemporary Chemical Research

Substituted nitro-aromatic systems are fundamental building blocks in organic synthesis due to the versatile reactivity of the nitro group. nih.gov The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring, making these compounds valuable precursors and intermediates. nih.govnumberanalytics.com They are integral to the synthesis of a wide array of products, including pharmaceuticals, dyes, polymers, and agrochemicals. nih.govnih.govnumberanalytics.com For instance, the reduction of aromatic nitro compounds is a primary route to aromatic amines, which are themselves crucial starting materials for many industrial chemicals. nih.govnumberanalytics.com Furthermore, the presence of the nitro group can activate the aromatic ring towards certain reactions, enabling the construction of complex molecular architectures. scispace.com

Overview of Electronic Effects of Substituents in Aromatic Chemistry (Electron-Withdrawing and Electron-Donating Groups)

Substituents on an aromatic ring are broadly classified based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). wikipedia.org These effects, which influence the electron density of the aromatic ring, are primarily transmitted through two mechanisms: inductive effects and resonance effects. numberanalytics.comnumberanalytics.comlasalle.edu

Inductive Effect: This effect is the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity between atoms. numberanalytics.comlibretexts.org Groups that are more electronegative than carbon, such as halogens (-Br) and the nitro group (-NO2), exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring. libretexts.orglibretexts.org Alkyl groups, like the methyl group (-CH3), are weakly electron-donating through an inductive effect (+I). numberanalytics.com

Resonance Effect: This effect involves the delocalization of pi (π) electrons between a substituent and the aromatic ring. numberanalytics.comlasalle.edu The nitro group is a strong electron-withdrawing group by resonance (-M or -R effect), as it pulls π-electron density from the ring, creating partial positive charges at the ortho and para positions. lasalle.edulibretexts.orglibretexts.org Halogens exhibit a dual role; while they are inductively withdrawing, they can donate a lone pair of electrons to the ring through resonance (+M or +R effect). lasalle.edu

These electronic effects are critical in determining the reactivity and orientation of substitution on the aromatic ring. EWGs generally "deactivate" the ring, making it less reactive towards electrophilic aromatic substitution, while EDGs "activate" it. libretexts.orgsaskoer.ca

Positional Isomerism and its Impact on Chemical Behavior within Dibromonitrotoluene Derivatives

Positional isomerism occurs when compounds have the same molecular formula but differ in the position of their functional groups on a carbon skeleton. solubilityofthings.comsavemyexams.com In dibromonitrotoluene derivatives, the specific arrangement of the two bromine atoms, the nitro group, and the methyl group on the benzene (B151609) ring leads to various isomers, each with distinct chemical and physical properties. docbrown.info

Contextualizing 2,5-Dibromo-1-methyl-3-nitrobenzene within the Field of Polyfunctionalized Arenes

Polyfunctionalized arenes, or polysubstituted arenes, are aromatic compounds bearing multiple substituents. These molecules are ubiquitous structural cores in natural products, pharmaceuticals, and materials science. rsc.orgnih.govresearchgate.net The development of efficient methods to synthesize these complex structures is a major focus in organic chemistry. rsc.orgnih.gov

This compound is a prime example of a polyfunctionalized arene. It possesses three distinct types of functional groups: a weakly activating methyl group, a strongly deactivating nitro group, and two deactivating halogen (bromo) groups. This combination of functionalities makes it a versatile synthetic intermediate. Each functional group can be targeted for specific chemical transformations, allowing for the stepwise and regioselective introduction of further complexity. The bromine atoms serve as handles for cross-coupling reactions, the nitro group can be reduced to an amine, and the methyl group can potentially be oxidized. This multi-faceted reactivity makes it a valuable building block for constructing highly substituted and complex target molecules. rsc.orgorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAFPSSLVAEYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2,5 Dibromo 1 Methyl 3 Nitrobenzene

Retrosynthetic Analysis for Targeted Regioselective Synthesis

Retrosynthetic analysis of 2,5-dibromo-1-methyl-3-nitrobenzene involves strategically disconnecting the substituents—two bromine atoms, a nitro group, and a methyl group—to identify plausible starting materials and synthetic routes. libretexts.org The order in which these groups are introduced is critical and is dictated by the directing effects of the substituents present on the aromatic ring at each stage.

Three primary disconnections can be considered for the final step:

Disconnection of the nitro group: This suggests the nitration of a dibromotoluene precursor, specifically 2,5-dibromotoluene (B165575).

Disconnection of a bromo group: This points to the bromination of a bromonitrotoluene, such as 3-bromo-5-nitrotoluene (B1266673) or 2-bromo-4-nitrotoluene.

Disconnection of the methyl group: A Friedel-Crafts alkylation of a dibromonitrobenzene would be the corresponding forward reaction. However, Friedel-Crafts reactions are generally ineffective on strongly deactivated rings, such as those bearing nitro groups, making this pathway synthetically unviable. libretexts.org

Therefore, the most promising retrosynthetic pathways originate from either the nitration of a dibromotoluene or the bromination of a nitrotoluene derivative. A possible retrosynthetic scheme could start from toluene (B28343), which can be either brominated or nitrated as the initial step, leading to different synthetic sequences.

Directed Electrophilic Aromatic Substitution Approaches

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution (EAS), where the existing substituents on the benzene (B151609) ring dictate the position of subsequent functionalization.

Influence of Existing Substituents (Methyl, Nitro, Bromo) on Incoming Electrophiles

The regiochemical outcome of the synthesis is controlled by the directing effects of the methyl, bromo, and nitro groups. These effects are a combination of inductive and resonance contributions, which alter the electron density at the ortho, meta, and para positions of the aromatic ring.

Methyl Group (-CH₃): The methyl group is an activating substituent that donates electron density to the ring primarily through an inductive effect and hyperconjugation. This increases the rate of electrophilic substitution and directs incoming electrophiles to the ortho and para positions. youtube.com

Bromo Group (-Br): Halogens like bromine are deactivating yet ortho, para-directing. They are electron-withdrawing through their inductive effect, which deactivates the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated to the ring via resonance, which preferentially stabilizes the transition states for ortho and para substitution. youtube.com

Nitro Group (-NO₂): The nitro group is a strongly deactivating substituent due to its powerful electron-withdrawing inductive and resonance effects. alchempharmtech.com This makes electrophilic substitution significantly more difficult and directs incoming electrophiles to the meta position. libretexts.orgyoutube.com

The interplay of these directing effects is crucial when multiple substituents are present on the ring. In general, activating groups have a more dominant directing effect than deactivating groups.

Sequential Functionalization Strategies for Bromination and Nitration

Based on the retrosynthetic analysis, two primary sequences can be devised to synthesize this compound.

Route 1: Nitration of 2,5-Dibromotoluene

This strategy involves the initial synthesis of 2,5-dibromotoluene, followed by nitration.

Bromination of Toluene: Toluene can be dibrominated to yield a mixture of isomers. Direct dibromination often leads to 2,4-dibromotoluene (B1294801) as a major product. The synthesis of 2,5-dibromotoluene can be achieved through other routes, for example, from 2,5-dibromoaniline.

Nitration of 2,5-Dibromotoluene: With 2,5-dibromotoluene as the substrate, the positions for nitration must be considered. The methyl group directs ortho and para, while the bromine atoms also direct ortho and para. The available positions are C3, C4, and C6. The directing effects are as follows:

Methyl group (at C1): Directs to C2 (blocked), C4, and C6.

Bromo group (at C2): Directs to C3, C4 (blocked), and C6.

Bromo group (at C5): Directs to C1 (blocked), C3, and C6. The combined directing effects would favor substitution at C3, C4, and C6. Steric hindrance from the adjacent methyl and bromo groups might disfavor substitution at C6. The electronic effects would need to be carefully balanced to achieve regioselectivity for the C3 position.

Route 2: Bromination of a Nitrotoluene Intermediate

This approach begins with the nitration of toluene, followed by sequential bromination.

Nitration of Toluene: The nitration of toluene with a mixture of nitric and sulfuric acid yields a mixture of isomers, predominantly 2-nitrotoluene (B74249) and 4-nitrotoluene, with only a small amount of 3-nitrotoluene (B166867) (typically 2-5%). nih.govfossee.in Separation of the 3-nitrotoluene isomer is a necessary first step. wikipedia.org

First Bromination of 3-Nitrotoluene: The substrate is now 3-nitrotoluene. The methyl group directs ortho and para (to C2, C4, C6), while the meta-directing nitro group (at C3) directs to C5. The strong directing effect of the nitro group to the C5 position, which is also sterically accessible, would likely lead to the formation of 3-bromo-5-nitrotoluene as a significant product.

Second Bromination of 3-Bromo-5-nitrotoluene: The final step would be the bromination of 3-bromo-5-nitrotoluene. The directing effects are:

Methyl group (at C1): Directs ortho and para (to C2, C4, C6).

Nitro group (at C3): Directs meta (to C1, C5-blocked).

Bromo group (at C5): Directs ortho and para (to C2, C4, C6). All substituents direct towards positions C2, C4, and C6. The most likely position for the second bromine to add would be C2, as it is ortho to the activating methyl group and ortho to the deactivating bromo group, and meta to the nitro group. This would lead to the desired this compound product.

Control over reaction conditions is paramount to maximize the yield of the desired isomer. Key parameters to optimize include:

Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Lower temperatures can increase selectivity, disfavoring the formation of sterically hindered isomers. For instance, the nitration of toluene is often carried out at low temperatures to avoid dinitration. fossee.in

Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeBr₃ for bromination) can influence the reactivity of the electrophile and the product distribution.

Reaction Time: Allowing the reaction to proceed for an optimal duration can prevent the formation of over-substituted byproducts.

Nitrating/Brominating Agent: The use of milder or more selective reagents can improve regioselectivity. For example, using N-Bromosuccinimide (NBS) instead of Br₂ can offer different selectivity in brominations.

The inherent challenge in multi-step aromatic substitutions is managing the formation of isomers at each stage. The nitration of toluene, for example, produces a mixture that requires separation.

Table 1: Typical Isomer Distribution in the Mononitration of Toluene

| Isomer | Percentage Range |

|---|---|

| 2-Nitrotoluene | 45-62% |

| 3-Nitrotoluene | 2-5% |

| 4-Nitrotoluene | 33-50% |

Data sourced from typical industrial nitration processes. nih.gov

The low yield of 3-nitrotoluene makes its separation crucial for subsequent steps. Fractional distillation and crystallization are common methods for isomer separation. wikipedia.org

Similarly, the bromination of a substituted toluene will result in a mixture of products. The challenge lies in selecting a synthetic route where the directing effects of the existing substituents converge to favor the formation of a single, or at least a major, product isomer. The synthesis of the target compound via the bromination of 3-nitrotoluene appears to be a more regioselective approach compared to the nitration of 2,5-dibromotoluene due to the reinforcing directing effects in the later stages.

Alternative Halogenation and Nitration Sequences

To overcome challenges with regioselectivity and harsh reaction conditions, alternative synthetic methods can be employed.

Functional Group Interconversions within Halogenated Nitro-Aromatic Scaffolds

One common approach begins with a methylated nitrobenzene (B124822), such as 3-nitrotoluene. The existing nitro group on the benzene ring is deactivating and directs incoming electrophiles to the meta-position. However, the methyl group is an activating group and directs to the ortho and para positions. In the case of 3-nitrotoluene, the positions ortho and para to the methyl group are 2, 4, and 6. The position meta to the nitro group is 5. Therefore, direct bromination of 3-nitrotoluene can lead to a mixture of products.

For instance, the bromination of o-nitrotoluene has been studied, where the reaction can be initiated using various brominating agents and conditions. google.comacs.org One process involves using BrO3-/NaHSO3 as the brominating agent with azobisisobutyronitrile (AIBN) as an initiator under heating, though this can result in low yields. google.com Another method employs bromine with infrared lamp irradiation for heat and light, followed by the in-situ generation of more bromine through the addition of hydrogen peroxide. google.com

An alternative and often more controlled route involves the nitration of a dibrominated toluene precursor. Starting with 2,5-dibromotoluene, the subsequent nitration step is directed by the existing substituents. sigmaaldrich.com The methyl group is an ortho-, para-director, while the bromine atoms are also ortho-, para-directing but are deactivating. In 2,5-dibromotoluene, the positions ortho and para to the methyl group are C4 and C6. The positions ortho and para to the bromine at C2 are C3 and C6, and for the bromine at C5 are C4 and C6. The directing effects of the methyl group and the two bromine atoms reinforce each other to direct the incoming nitro group to the C3 and C6 positions.

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of dinitro- or trinitro- byproducts. chemguide.co.uk For toluene and its derivatives, the reaction is generally faster than for benzene, necessitating lower temperatures to ensure mono-nitration. chemguide.co.uk

Emerging Synthetic Approaches

Recent research has focused on developing more selective, efficient, and environmentally benign synthetic methods. These include catalytic hydrogenation and electrocatalytic routes for the functionalization of related nitroaromatic compounds.

The selective reduction of the nitro group in halogenated nitroaromatics to an amino group is a crucial transformation in the synthesis of many valuable intermediates like dyes, drugs, and pesticides. mdpi.com A significant challenge in this process is the concurrent hydrodehalogenation, where the halogen atoms are undesirably removed. google.comrsc.org

Several strategies have been developed to enhance the selectivity of this hydrogenation. The use of specific catalysts, such as platinum, is often favored for its high activity and resistance to deactivation. rsc.org Modifying platinum catalysts with other metals, like iron or copper, has shown to improve selectivity by altering the electronic properties of the platinum and inhibiting the adsorption of the desired chloroaniline product. rsc.org For example, an iron-promoted Pt/AC catalyst demonstrated full suppression of hydrodechlorination at complete conversion of p-chloronitrobenzene. rsc.org

The reaction conditions also play a vital role. Conducting the hydrogenation in an acidic catalytic medium can eliminate dehalogenation. google.com The addition of a small amount of an acid with a pKa value of 5 or less, such as hydrochloric acid or phosphoric acid, has been shown to inhibit the removal of halogen substituents. google.com Furthermore, catalyst morphology and support can influence the reaction outcome. Nanotubular Ni/TiO2 catalysts have demonstrated high catalytic activity in the liquid-phase hydrogenation of m-chloronitrobenzene without the addition of molecular hydrogen, attributed to a nanoscale confinement effect and the presence of Lewis acid sites. mdpi.com

Advanced Reactivity and Mechanistic Investigations of 2,5 Dibromo 1 Methyl 3 Nitrobenzene

Electronic Structure and Substituent Effects on Aromatic Ring Reactivity

The reactivity of an aromatic ring is profoundly influenced by the nature of its substituents. wikipedia.org In 2,5-dibromo-1-methyl-3-nitrobenzene, the benzene (B151609) core is functionalized with two bromine atoms, a nitro group, and a methyl group. Each of these imparts distinct electronic and steric influences that collectively dictate the molecule's chemical behavior.

Inductive and Resonance Effects of Nitro and Bromo Groups

The nitro (NO₂) and bromo (Br) groups are both classified as deactivating groups, meaning they reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. lumenlearning.com This deactivation stems from two primary electronic phenomena: the inductive effect and the resonance effect.

The inductive effect is the transmission of charge through sigma bonds. Both bromine and the atoms in the nitro group are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring. msu.edu This effect decreases the ring's nucleophilicity.

The resonance effect involves the delocalization of pi electrons. The nitro group is a strong resonance-withdrawing group (-R effect). quora.com It can pull electron density from the aromatic ring into its own pi system, particularly from the ortho and para positions. This is illustrated by the resonance structures of nitrobenzene (B124822), where positive charges appear at these positions. quora.comquora.com

Steric and Electronic Factors Governing Reactivity of the Methyl Group

In contrast to the deactivating nitro and bromo groups, the methyl (CH₃) group is an activating group. slideserve.com It donates electron density to the aromatic ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com The methyl group is considered an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. studysmarter.co.ukchemguide.co.uk

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, also plays a role. libretexts.org The methyl group, while not excessively large, can create some steric hindrance at the ortho positions, potentially favoring substitution at the less hindered para position.

Interplay of Directing Effects from Multiple Substituents

With multiple substituents on the benzene ring, the final regiochemical outcome of an electrophilic substitution reaction is a result of the combined directing effects of all groups. youtube.comrsc.org In this compound, we have:

Two bromo groups: Ortho, para-directors.

One nitro group: A meta-director. cognitoedu.org

One methyl group: An ortho, para-director.

Electrophilic Aromatic Substitution Pathways of the Compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism generally involves a two-step process: the initial attack of an electrophile on the pi system of the benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Analysis of Regioselectivity and Reaction Kinetic Parameters

The regioselectivity of an EAS reaction on a substituted benzene is determined by the stability of the intermediate arenium ion formed upon attack at different positions. youtube.com For this compound, the available positions for substitution are C4 and C6.

The kinetic parameters of the reaction, such as the rate of reaction, are heavily influenced by the substituents. The presence of multiple deactivating groups, particularly the potent nitro group, significantly slows down the rate of electrophilic substitution compared to benzene or toluene (B28343). lumenlearning.commsu.edu Reactions often require more forcing conditions, such as higher temperatures or stronger catalysts. libretexts.org

The relative yields of the possible products would depend on the specific electrophile and reaction conditions. Theoretical calculations can provide insights into the activation energies for substitution at each available position.

Theoretical Examination of Transition States in Substitution Reactions

Computational chemistry provides powerful tools to investigate the transition states of chemical reactions. The transition state in an EAS reaction is the high-energy point on the reaction coordinate between the reactants and the arenium ion intermediate. masterorganicchemistry.comresearchgate.net Its structure and energy determine the activation energy and, consequently, the reaction rate. rsc.org

Theoretical models can be used to calculate the energies of the transition states leading to substitution at the different available positions on the this compound ring. These calculations would take into account the electronic and steric effects of all substituents. For instance, Molecular Electron Density Theory (MEDT) has been used to analyze the regioselectivity in deactivated benzene derivatives, suggesting that polarization of the ring electron density and steric interactions are key factors. rsc.org By comparing the calculated activation energies, one can predict the most likely site of electrophilic attack.

Nucleophilic Aromatic Substitution Involving Bromine Atoms

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for substituted aromatic compounds. In the case of this compound, the presence of a strongly electron-withdrawing nitro group significantly influences the reactivity of the bromine atoms toward nucleophiles.

The displacement of a halogen in a nucleophilic aromatic substitution reaction is contingent on several factors, including the nature of the halogen, the strength of the nucleophile, and the presence of activating groups on the aromatic ring. Generally, the rate of reaction for nucleophilic attack increases with the electronegativity of the leaving group, which is contrary to SN1 and SN2 reactions.

The reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent step is the rapid elimination of the halide leaving group, which restores the aromaticity of the ring. For the substitution to occur, the aromatic ring must be activated by electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer complex through resonance.

The nitro group is a powerful activating group in nucleophilic aromatic substitution reactions. vaia.com Its strong electron-withdrawing nature, both through inductive effects and resonance, delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for its formation. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the nitro group. When the nitro group is in a meta position relative to the leaving group, it can only exert an inductive withdrawing effect and does not participate in resonance stabilization of the intermediate, resulting in a much lower or negligible reaction rate.

In this compound, the nitro group is at position 3. This places it ortho to the bromine atom at position 2 and meta to the bromine atom at position 5. Consequently, the bromine atom at position 2 is significantly activated towards nucleophilic displacement. The methyl group at position 1 is a weak electron-donating group and has a minor influence compared to the potent activating effect of the nitro group. Therefore, nucleophilic attack will preferentially occur at the C-2 position.

| Substituent Position | Relationship to Leaving Group | Effect on SNAr |

| Ortho | Nitro Group | Strong Activation |

| Para | Nitro Group | Strong Activation |

| Meta | Nitro Group | Weak Activation |

Transformations of the Nitro Group

The nitro group itself is a versatile functional group that can undergo various transformations, providing pathways to other important classes of compounds.

A common and synthetically useful transformation of the nitro group is its reduction to a primary amine (aniline). This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho, para-directing. masterorganicchemistry.com The selective reduction of the nitro group in this compound to form 2,5-dibromo-3-methylaniline (B1412454) can be achieved while leaving the bromo substituents intact. Common methods for this transformation include catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.com For instance, similar dibromonitrobenzene derivatives are effectively reduced using hydrogen gas with a palladium catalyst.

| Reagent | Conditions | Product |

| H₂/Pd, Pt, or Ni | Catalytic amount of metal, solvent | 2,5-dibromo-3-methylaniline |

| Fe, Sn, or Zn | Acidic medium (e.g., HCl) | 2,5-dibromo-3-methylaniline |

Nitroaromatic compounds possess unique photochemical properties due to the electronic nature of the nitro group. vaia.comthieme-connect.de Upon absorption of UV light, these molecules are promoted to an excited singlet state. A characteristic feature of many nitroaromatics is a highly efficient and rapid intersystem crossing (ISC) from the initial singlet excited state (S₁) to a triplet excited state (T₁). vaia.comthieme-connect.deyoutube.com This process can occur on a sub-picosecond timescale and often outcompetes fluorescence, rendering many nitroaromatics non-fluorescent. thieme-connect.de

The triplet state of nitroaromatic compounds is often the precursor to various photochemical reactions. wikipedia.org These can include complex intramolecular rearrangements and, in some cases, the photodissociation of the C-NO₂ bond to release nitric oxide (NO). vaia.comthieme-connect.de The specific photochemical pathways for this compound have not been detailed, but it is expected to follow these general principles of nitroaromatic photochemistry. The presence of heavy bromine atoms on the ring could potentially influence the rate of intersystem crossing.

| Photophysical Process | Description | Timescale |

| Absorption | Excitation from ground state (S₀) to excited singlet state (S₁) | Femtoseconds |

| Intersystem Crossing (ISC) | Transition from the excited singlet state (S₁) to the triplet state (T₁) | Sub-picoseconds to picoseconds |

| Photochemical Reaction | Reactions from the excited triplet state, e.g., rearrangement or dissociation | Varies |

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring can also participate in various chemical reactions, often influenced by the other substituents present. The strong electron-withdrawing character of the nitro and bromo groups on the ring can affect the reactivity of the benzylic protons of the methyl group.

Potential transformations of the methyl group in this compound include oxidation and halogenation. Strong oxidizing agents, such as potassium permanganate (B83412), can oxidize the methyl group to a carboxylic acid, which would yield 2,5-dibromo-3-nitrobenzoic acid.

Side-chain halogenation of the methyl group is also a possible reaction. For example, treatment of nitrotoluene derivatives with bromine under specific conditions, such as in the presence of bentonite, can lead to the selective bromination of the methyl group to form a benzyl (B1604629) bromide derivative. wikipedia.orggoogle.com This reaction typically proceeds via a free-radical mechanism.

| Reaction Type | Reagents | Potential Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 2,5-dibromo-3-nitrobenzoic acid |

| Side-chain Bromination | Bromine, radical initiator or specific catalyst | 2,5-dibromo-1-(bromomethyl)-3-nitrobenzene |

Oxidative Transformations of the Side Chain

The methyl group of this compound is susceptible to oxidation, a common transformation for alkylbenzenes, particularly when the aromatic ring is substituted with electron-withdrawing groups. This reaction typically converts the methyl group into a carboxylic acid, yielding 2,5-dibromo-3-nitrobenzoic acid. nih.gov

Strong oxidizing agents are generally employed for this purpose. The reaction involves the oxidation of the benzylic carbon, proceeding through intermediate stages such as an alcohol and an aldehyde before forming the stable carboxylic acid. The presence of the nitro and bromo substituents on the ring influences the reaction conditions required for efficient conversion. For analogous compounds, oxidizing agents like potassium permanganate have been used to convert a methyl group to a carboxylic acid.

The resulting product, 2,5-dibromo-3-nitrobenzoic acid, is a valuable synthetic intermediate. nih.govbldpharm.com Its structure has been confirmed and it is identified by the CAS number 30060-12-9. nih.govbldpharm.com

Table 1: Oxidative Transformation of the Methyl Side Chain

| Starting Material | Reagent (Example) | Product |

|---|

Radical Reactions and Benzylic Functionalization

The benzylic position of this compound is the primary site for radical-mediated reactions. The stability of the intermediate benzylic radical, which is delocalized over the adjacent benzene ring, facilitates these transformations. masterorganicchemistry.com Benzylic bromination is a key example of this reactivity, allowing for the selective functionalization of the methyl group.

This reaction is most effectively carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photoirradiation (light/heat). masterorganicchemistry.comquora.com The use of NBS is crucial as it maintains a low, constant concentration of bromine (Br₂) and bromine radicals (Br•) in the reaction mixture. masterorganicchemistry.com This condition favors the radical substitution pathway at the benzylic position over potential electrophilic addition to the aromatic ring. youtube.com

The mechanism proceeds through a radical chain reaction:

Initiation: The initiator (e.g., light or BPO) generates a small number of bromine radicals from NBS.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the product, 2,5-dibromo-1-(bromomethyl)-3-nitrobenzene, and another bromine radical, which continues the chain. quora.comyoutube.com

Termination: The reaction ceases when two radicals combine.

Some research indicates that aerobic photo-oxidation of methyl groups on aromatic rings in the presence of NBS can lead directly to the formation of a carboxylic acid, suggesting a pathway that combines radical initiation with subsequent oxidation steps. researchgate.net

Table 2: Benzylic Bromination Reaction

| Reactant | Reagent | Conditions | Product |

|---|

Computational Chemistry and Spectroscopic Elucidation of 2,5 Dibromo 1 Methyl 3 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the structure and reactivity of molecules without the need for empirical measurements.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Frontier Molecular Orbital (HOMO/LUMO) Characteristics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like 2,5-dibromo-1-methyl-3-nitrobenzene, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.netinpressco.com This process finds the lowest energy conformation of the molecule, providing theoretical data on bond lengths, bond angles, and dihedral angles.

Conformational analysis, particularly concerning the orientation of the nitro group and the methyl group relative to the benzene (B151609) ring, can also be performed. Due to the steric hindrance between the substituents, the molecule may adopt a non-planar conformation where the nitro group is twisted out of the plane of the benzene ring to minimize repulsive forces.

A critical aspect of DFT analysis is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and reactive. wikipedia.org For this compound, the electron-withdrawing nitro and bromo groups are expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic reactions.

Table 1: Representative Calculated Electronic Properties for a Substituted Nitrobenzene (B124822) Derivative (Note: Specific DFT data for this compound is not available in the cited literature; this table is illustrative of typical parameters obtained from such calculations.)

| Parameter | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Quantitative Analysis of Substituent Effects (e.g., cSAR, SESE, pEDA/sEDA models)

The reactivity and electronic properties of the benzene ring are significantly influenced by its substituents. lumenlearning.com In this compound, three different groups exert their influence: a methyl group (-CH₃), two bromine atoms (-Br), and a nitro group (-NO₂).

Methyl Group (-CH₃): This is an activating group, meaning it increases the electron density of the ring through a positive inductive effect and hyperconjugation. libretexts.org It directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It strongly withdraws electron density from the ring through both a negative inductive effect and a strong resonance effect. libretexts.org This deactivation makes electrophilic aromatic substitution much slower compared to benzene and directs incoming electrophiles to the meta position. openstax.org

The interplay of these effects in this compound makes its reactivity complex. The strong deactivating effect of the nitro group dominates, making the ring generally unreactive towards electrophilic substitution. Conversely, the electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, where a nucleophile can replace one of the bromine atoms.

Advanced computational models like cSAR (charge-surface area relationships), SESE (substituent effects on stabilization energies), and pEDA/sEDA (pi/sigma electron donor-acceptor) can provide a more quantitative understanding of these interactions. However, specific studies applying these models to this compound are not prevalent in the surveyed literature.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry allows for the detailed exploration of reaction pathways. By modeling the transition states and intermediates, it is possible to construct an energy landscape for a given reaction. This provides valuable information on activation energies and the thermodynamic stability of products, helping to predict the most likely reaction mechanism.

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental for confirming the structure of a synthesized chemical compound and assessing its purity.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related compounds like meta-nitroaniline and other brominated aromatics shows that such structures are well-ordered. nih.govrsc.org The analysis would likely reveal a twisting of the nitro group out of the benzene ring plane to alleviate steric strain with the adjacent bromine atom.

Table 2: Typical Crystallographic Data Obtainable from X-ray Analysis (Note: These are representative parameters as a crystal structure for this compound is not available in the cited literature.)

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Bond Lengths (Å) | e.g., C-C, C-Br, C-N, N-O |

| **Bond Angles (°) ** | e.g., C-C-C, C-N-O |

| Torsion Angles (°) | e.g., C-C-N-O, defining group orientation |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information.

In the ¹H NMR spectrum, one would expect to see signals for the methyl protons and the two aromatic protons.

The methyl protons would appear as a singlet, likely in the range of 2.5-2.7 ppm.

The two aromatic protons are in different chemical environments and would appear as two distinct signals, likely as doublets due to coupling with each other. The proton at position 4 is flanked by a bromo and a nitro group, while the proton at position 6 is adjacent to a bromo group. Due to the strong deshielding effect of the nitro group, the proton at C4 would likely appear further downfield (higher ppm) than the proton at C6. stackexchange.com

In the ¹³C NMR spectrum, seven distinct signals would be expected, one for each carbon atom in the molecule.

The methyl carbon would appear at a high field (low ppm).

The six aromatic carbons would appear at a lower field. The carbons directly attached to the electron-withdrawing bromine and nitro groups (C2, C3, C5) would be significantly deshielded. The carbon attached to the methyl group (C1) and the two carbons bearing protons (C4, C6) would have distinct chemical shifts. The carbon bearing the nitro group (C3) would likely be the most deshielded. stackexchange.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be used to definitively assign each proton and carbon signal and confirm the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the methyl protons and the carbons at C1, C2, and C6, confirming their positions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values based on substituent effects and data from similar compounds. chemicalbook.comchemicalbook.comchemicalbook.com Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₃ | ~2.6 | ~20 |

| C1 | - | ~140 |

| C2 | - | ~125 |

| C3 | - | ~150 |

| C4 | ~8.0 | ~135 |

| C5 | - | ~120 |

| C6 | ~7.8 | ~138 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by identifying their functional groups and providing a unique "molecular fingerprint". canterbury.ac.nz For this compound, these techniques allow for the characterization of its key structural components: the substituted benzene ring, the nitro group, the methyl group, and the carbon-bromine bonds.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to complement experimental spectra. nih.govresearchgate.net By calculating the theoretical vibrational frequencies, a more precise assignment of the observed IR and Raman bands can be achieved. nih.govscirp.org These calculations often require the use of scaling factors to correct for approximations in the theoretical model and the neglect of anharmonicity, thereby improving the agreement between computed and experimental frequencies. nih.govresearchgate.net

The vibrational modes of this compound can be assigned to specific functional groups, each appearing in a characteristic region of the spectrum.

C-H Vibrations : The aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. scirp.org The C-H stretching modes associated with the methyl group are expected at slightly lower frequencies.

Nitro (NO₂) Group Vibrations : The nitro group is characterized by strong and distinct absorptions. The asymmetric stretching vibration (νas(NO₂)) is typically observed in the 1500–1570 cm⁻¹ range, while the symmetric stretching vibration (νs(NO₂)) appears around 1300–1370 cm⁻¹. scirp.orgresearchgate.net The position and intensity of these bands can be influenced by steric and electronic effects from adjacent substituents. nih.gov

C-N Stretching : The stretching vibration of the C-NO₂ bond is generally found near 1100 cm⁻¹. researchgate.net

Aromatic Ring Vibrations : The C=C stretching vibrations within the benzene ring occur in the 1400–1600 cm⁻¹ region. The ring "breathing" mode, a uniform expansion and contraction of the ring, is often seen near 1000 cm⁻¹. cdnsciencepub.com

Carbon-Halogen Vibrations : The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Methyl (CH₃) | Stretching | 2850 - 3000 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Strong |

| C-N | Stretching | ~1100 | Medium |

| Nitro (NO₂) | Bending (Scissoring) | ~850 | Medium |

| C-Br | Stretching | 500 - 700 | Medium to Strong |

Advanced Computational Approaches

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into conformational dynamics and intermolecular interactions. rutgers.eduacs.org For this compound, MD simulations can elucidate the molecule's flexibility and how it interacts with its environment in a condensed phase (e.g., in solution or a crystal lattice).

A key aspect of the conformational behavior of this molecule is the internal rotation of the nitro group and the methyl group around their respective bonds to the benzene ring. The rotation of the nitro group is of particular interest as it is sterically hindered by the adjacent bromine atom at the 2-position. MD simulations can be used to estimate the energy barrier for this rotation. scispace.comresearchgate.net The planarity of the nitro group with respect to the benzene ring is a balance between electronic conjugation, which favors a planar conformation, and steric repulsion, which can cause it to twist.

In a simulated bulk environment, MD can model the significant intermolecular forces that govern the molecule's aggregation and packing. For a halogenated nitroaromatic compound like this, several types of non-covalent interactions are crucial:

Halogen Bonding : The bromine atoms can act as halogen bond donors, forming attractive interactions with electron-rich atoms like the oxygen atoms of the nitro group on a neighboring molecule (Br···O). acs.orgmdpi.com

π-π Stacking : The aromatic rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces. acs.org The substitution pattern influences the preferred stacking geometry (e.g., parallel-displaced).

Dipole-Dipole Interactions : The molecule possesses a significant dipole moment due to the electron-withdrawing nitro group and the electronegative bromine atoms, leading to strong electrostatic interactions. rsc.org

These simulations provide a molecular-level picture of how individual molecules of this compound would arrange themselves in a solid or liquid state, which is fundamental to understanding its macroscopic physical properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemical Behavior (excluding toxicity/safety)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or property-based features of a set of chemicals with a specific activity or property. dergipark.org.tr While often used for predicting toxicity, QSAR models can also be developed to predict a wide range of physicochemical properties, providing valuable estimates where experimental data is lacking. nih.govresearchgate.net

For this compound, QSAR models can be built to predict key chemical properties relevant to its behavior and fate in various chemical systems. This is achieved by calculating a series of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors are then used to build a mathematical model using statistical methods like multiple linear regression. uninsubria.it

Relevant molecular descriptors for a halogenated nitroaromatic compound include:

Topological Descriptors : These describe the size, shape, and branching of the molecular skeleton.

Electronic Descriptors : These quantify aspects of the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. mdpi.comnih.gov For dinitro aromatic compounds, ELUMO has been shown to be a key parameter in some models. nih.gov

Physicochemical Descriptors : These include properties like the octanol-water partition coefficient (log K_ow), which is a measure of hydrophobicity, molecular weight, and polarizability. nih.govmdpi.com

By leveraging QSAR models developed for classes of compounds like halogenated benzenes or nitroaromatics, it is possible to predict various properties for this compound. nih.govdergipark.org.tr

| Predicted Property | Relevant QSAR Descriptors | Rationale for Prediction |

|---|---|---|

| Boiling Point | Molecular Weight, Topological Indices, Polarizability | These descriptors correlate with the intermolecular forces (van der Waals, dipole-dipole) that must be overcome for boiling. nih.gov |

| Melting Point | Molecular Symmetry, Topological Indices, Intermolecular Interaction Fields | Melting point is highly dependent on crystal packing efficiency, which is related to molecular shape and intermolecular forces. nih.gov |

| Density | Molecular Volume, Molecular Weight | Density is the ratio of mass to volume, which can be estimated from these fundamental molecular properties. nih.gov |

| Aqueous Solubility | log K_ow (Hydrophobicity), Polar Surface Area (PSA), Hydrogen Bonding Descriptors | Solubility in water is governed by the balance between the molecule's hydrophobicity and its ability to interact with water molecules. nih.gov |

| Reactivity | HOMO/LUMO Energies, Electrostatic Potential | The energy of frontier molecular orbitals (HOMO/LUMO) and the distribution of charge (electrostatic potential) are key indicators of where and how a molecule is likely to react. mdpi.comnih.gov |

These predictive models serve as powerful tools in computational chemistry, allowing for the estimation of key properties and behaviors of compounds like this compound, guiding further experimental investigation.

Advanced Applications in Organic Synthesis and Materials Science

2,5-Dibromo-1-methyl-3-nitrobenzene as a Key Building Block in Multi-Step Organic Synthesis

Precursor for the Construction of Complex Polyaromatic and Heterocyclic Systems

The arrangement of substituents on the this compound core makes it an ideal precursor for the synthesis of a variety of complex polyaromatic and heterocyclic systems. The bromine atoms can be selectively functionalized through various coupling reactions to extend the aromatic system, while the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocyclic rings.

For instance, the bromine atoms can undergo sequential Suzuki or Stille couplings to introduce new aryl or heteroaryl groups, leading to the formation of substituted biphenyls, terphenyls, and other polyaromatic structures. Subsequent reduction of the nitro group to an amine, followed by intramolecular condensation or cyclization reactions, can then be employed to construct fused heterocyclic systems such as carbazoles, phenazines, or quinolines, which are important motifs in medicinal chemistry and materials science.

Intermediate in the Synthesis of Fine Chemicals and Specialized Reagents

Beyond the synthesis of complex ring systems, this compound serves as a valuable intermediate in the production of various fine chemicals and specialized reagents. The reactivity of the bromine and nitro functionalities allows for their conversion into a wide array of other chemical groups.

The nitro group can be reduced to an amino group, which can then be diazotized and substituted to introduce a variety of functionalities, including hydroxyl, cyano, or other halide groups. youtube.com The bromine atoms can be replaced through nucleophilic aromatic substitution or converted into organometallic species for further reactions. This versatility makes this compound a key intermediate in the synthesis of specifically designed molecules for applications in areas such as agrochemicals, pharmaceuticals, and dyestuffs.

Utilization of Halogen Functionalities in Cross-Coupling Reactions

The two bromine atoms on the this compound ring are key to its utility in modern synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira, Stille Reactions)

The bromine atoms of this compound are excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. This allows for the selective formation of new bonds at the 2- and 5-positions of the benzene (B151609) ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromo compound with an organoboron reagent in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds and can be used to introduce a wide range of aryl and vinyl substituents. nih.gov For example, a sequential, chemo-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544) with different arylboronic acids has been successfully demonstrated. researchgate.net

Heck Coupling: In the Heck reaction, the dibromo compound is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with a substituted alkene. organic-chemistry.org A sequential double Heck reaction has been used as a route to synthesize dibenzoxepine derivatives. acs.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the dibromo compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orglibretexts.org This method is particularly useful for the synthesis of arylalkynes, which are important components in various functional materials. The Sonogashira coupling has been successfully applied to 3,5-dibromo-2,6-dichloropyridine, demonstrating its utility in complex halogenated systems. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the dibromo compound with an organotin reagent, catalyzed by palladium. It is a mild and versatile method for forming carbon-carbon bonds and is tolerant of a wide range of functional groups.

A summary of representative cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Stille | Organotin reagent | Pd catalyst | C-C (Aryl-Aryl/Vinyl/Alkynyl) |

Applications in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The primary application of cross-coupling reactions with this compound is the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. youtube.comnih.gov The ability to sequentially and selectively functionalize the two bromine atoms allows for the construction of unsymmetrical biaryl and other complex structures.

The formation of C-C bonds through reactions like the Suzuki and Heck couplings allows for the extension of the aromatic system, a key step in the synthesis of conjugated polymers and other materials with interesting electronic and optical properties. The Sonogashira reaction provides a direct route to arylalkynes, which are precursors to a variety of more complex structures.

Furthermore, palladium-catalyzed methods can also be employed to form carbon-heteroatom bonds. For example, the Buchwald-Hartwig amination can be used to couple the dibromo compound with amines to form carbon-nitrogen (C-N) bonds, leading to the synthesis of substituted anilines. Similarly, related methods can be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions are crucial for the synthesis of a wide range of pharmaceuticals and other biologically active molecules. mdpi.com

Derivatization to Access Structurally Diverse Compound Libraries

The multiple reactive sites on this compound make it an excellent scaffold for the generation of structurally diverse compound libraries. By systematically varying the reagents and reaction conditions used to modify the bromine and nitro functionalities, a large number of distinct, yet related, molecules can be synthesized.

For example, starting from this compound, one could perform a series of parallel reactions. In one set of reactions, the bromine atoms could be subjected to a variety of Suzuki coupling partners, introducing a diverse range of aryl and heteroaryl groups. In another set of reactions, the nitro group could be reduced to an amine and then acylated with a variety of carboxylic acids or sulfonyl chlorides. Combining these two approaches would allow for the rapid generation of a large library of compounds with diverse substitution patterns.

This strategy is particularly valuable in the context of drug discovery and materials science, where the screening of large compound libraries is often necessary to identify molecules with desired properties. The ability to systematically modify the structure of the this compound scaffold allows for the exploration of a wide chemical space and the optimization of structure-activity or structure-property relationships.

Synthesis of Novel Substituted Anilines, Phenols, and Thioethers

The functional groups on the this compound ring allow for the synthesis of a range of substituted aromatic compounds.

Substituted Anilines: The nitro group is a key functional group that can be readily reduced to an amino group (-NH₂) to form 3,6-dibromo-5-methylaniline. This transformation is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation. The resulting aniline (B41778) is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Further reactions targeting the bromine atoms could lead to a diverse array of polysubstituted anilines. researchgate.netrsc.org

Substituted Phenols: The bromine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitro group. Reaction with strong nucleophiles like hydroxide (B78521) ions under specific conditions could replace one or both bromine atoms with hydroxyl groups, yielding nitrophenols or bromophenols. For instance, a patent describes the synthesis of 2,5-dibromophenol (B1293422) from related precursors, highlighting the viability of such transformations. google.com

Substituted Thioethers: In a similar fashion to the synthesis of phenols, the bromo substituents can be displaced by thiolates (RS⁻) to form thioethers (sulfides). These reactions, often catalyzed by copper or palladium complexes, would lead to the formation of novel thio-functionalized nitroaromatics. Such compounds are of interest for their potential applications in materials science and medicinal chemistry.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Potential Product | Product Class |

| This compound | 1. SnCl₂, HCl2. NaOH | 3,6-dibromo-5-methylaniline | Substituted Aniline |

| This compound | NaOH, high temperature/pressure | Bromo-methyl-nitrophenol derivative | Substituted Phenol |

| This compound | R-SNa, Pd or Cu catalyst | Bromo-methyl-nitro-thioether derivative | Substituted Thioether |

Incorporation into Functional Polymers and Supramolecular Architectures

The multifunctional nature of this compound makes it a theoretical candidate for the construction of larger molecular assemblies.

Functional Polymers: This compound could potentially serve as a monomer in polymerization reactions. For example, through cross-coupling reactions such as Suzuki or Stille coupling at the C-Br positions, it could be incorporated into the backbone of conjugated polymers. The nitro group could be either retained to modulate the electronic properties of the polymer or converted to other functional groups post-polymerization. Such polymers could have applications in organic electronics, such as in sensors or as semiconductor materials. nih.gov While nitrobenzene (B124822) itself has been used to control polymerization, the dibromo functionality offers handles for step-growth polymerization. researchgate.net

Supramolecular Architectures: The electron-deficient aromatic ring, due to the presence of the nitro group and bromine atoms, can participate in non-covalent interactions, such as π-stacking with electron-rich aromatic systems. Furthermore, the nitro group can act as a hydrogen bond acceptor. These interactions could be exploited in the design of self-assembling systems, liquid crystals, or host-guest complexes.

Role in Catalysis and Ligand Design

The rigid and well-defined structure of the benzene ring in this compound provides a potential scaffold for the design of specialized ligands for catalysis.

As a Scaffold for Chiral Ligands in Asymmetric Catalysis

While no direct synthesis of chiral ligands from this specific compound is reported, its structure offers possibilities. By chemically modifying the existing functional groups, it is conceivable to introduce chirality. For instance, the methyl group could be functionalized, or the bromine atoms could be replaced with chiral moieties through coupling reactions. The resulting chiral molecule could then be used as a ligand for a metal catalyst. The steric and electronic properties of the ligand, influenced by the remaining substituents, would play a crucial role in the enantioselectivity of the catalyzed reaction. The development of novel chiral ligands is a very active area of research. researchgate.netmdpi.comnih.govmdpi.com

As a Component in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govrsc.org To be used as a linker in a MOF, this compound would first need to be functionalized with coordinating groups, such as carboxylates or pyridyls.

This could be achieved through a series of synthetic steps:

Oxidation of the methyl group to a carboxylic acid.

Conversion of the bromine atoms to carboxylate or other coordinating groups via reactions like lithiation followed by carboxylation or through cross-coupling reactions.

The resulting polyfunctional linker could then be reacted with metal ions to form a MOF. researchgate.netbohrium.com The presence of the nitro group and any remaining bromine atoms within the MOF's pores could provide specific functionalities, such as selective gas adsorption or catalytic activity. nih.gov

Table 2: Hypothetical Functionalization for MOF Linker Synthesis

| Reaction Step | Target Functional Group | Potential Reagents | Resulting Intermediate |

| 1 | Carboxylic Acid | KMnO₄ or other strong oxidizing agents | 2,5-dibromo-3-nitrobenzoic acid |

| 2 | Dicarboxylic Acid | 1. n-BuLi, -78°C2. CO₂ | 5-bromo-3-nitro-isophthalic acid |

Emerging Research Avenues and Future Perspectives

Exploration of Green Chemistry Principles in the Synthesis of Halogenated Nitroaromatics

The synthesis of halogenated nitroaromatics, including 2,5-dibromo-1-methyl-3-nitrobenzene, has traditionally relied on methods that can generate hazardous waste. icm.edu.pl Current research is actively exploring more environmentally friendly approaches.

Key Research Areas:

Eco-Friendly Catalysts: The use of low-cost, recyclable, and eco-friendly catalysts is a primary focus. icm.edu.pl For instance, studies on the nitration of toluene (B28343) have investigated the use of modified zirconia catalysts, which are synthesized by co-precipitation methods. bcrec.idresearchgate.net These catalysts, including zirconia-ceria and sulfated zirconia, have shown promise in liquid-phase nitration. bcrec.idresearchgate.net

Alternative Nitrating Agents: Researchers are investigating selective nitrating agents like dinitrogen pentoxide (N₂O₅) in solvents such as dichloromethane. icm.edu.pl This method offers high yields and a weak exothermic effect, minimizing side oxidation reactions. icm.edu.pl

Sustainable Solvents: The move away from hazardous solvents towards greener alternatives is a critical aspect of green chemistry.

Process Optimization: Optimizing reaction conditions to reduce energy consumption and waste generation is an ongoing effort. This includes studying the effects of reaction temperature, nitric acid concentration, and reaction time. bcrec.idresearchgate.net

The goal of these green chemistry initiatives is to develop synthetic routes that are not only efficient but also minimize the environmental impact of producing halogenated nitroaromatics.

Investigations into Unconventional Reactivity and Novel Reaction Pathways

The unique arrangement of substituents on the this compound ring opens up possibilities for unconventional reactivity and the discovery of novel reaction pathways.

Research Focus:

Selective Functionalization: The presence of two bromine atoms and a nitro group allows for a variety of selective chemical modifications. Research into the selective hydrogenation of halogenated nitroaromatics to produce haloanilines is a significant area of interest. acs.org This transformation is a crucial step in the synthesis of some active pharmaceutical ingredients. acs.org

Cross-Coupling Reactions: The bromine atoms can participate in various cross-coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecules.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially leading to the displacement of the bromine atoms under specific conditions. suniv.ac.in

Understanding the interplay between the different functional groups is key to unlocking new synthetic possibilities and applications for this compound.

Development of Chemo- and Regioselective Transformations under Mild Conditions

Achieving high selectivity in chemical reactions is a constant challenge in organic synthesis. For a molecule like this compound with multiple reactive sites, developing chemo- and regioselective transformations is paramount.

Key Developments:

Catalyst Control: The development of sophisticated catalysts is crucial for directing reactions to a specific functional group or position on the aromatic ring. For example, in the catalytic hydrogenation of halogenated nitrobenzenes, suppressing the side reaction of dehalogenation is a key technological challenge. google.com

Mild Reaction Conditions: Performing reactions under mild conditions (e.g., lower temperatures and pressures) is desirable to improve selectivity and reduce the formation of unwanted byproducts. Research has focused on liquid-phase catalytic hydrogenation at temperatures between 60-150°C and hydrogen pressures of 0.5-3 MPa. google.com

Protecting Group Strategies: The use of protecting groups can temporarily block certain reactive sites, allowing for the selective modification of others.

These strategies are essential for the efficient and precise synthesis of derivatives of this compound for various applications.

Advanced Theoretical Modeling for High-Throughput Prediction of Reaction Outcomes and Properties

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. nih.gov These methods allow for the prediction of molecular properties and reaction outcomes, saving time and resources in the laboratory.

Applications in the Study of Halogenated Nitroaromatics:

Predicting Reactivity: Computational analysis can reveal relationships between molecular structure and reactivity, helping to predict the most likely transformation pathways. nih.gov

Quantitative Structure-Activity Relationships (QSAR): QSAR models can be developed to predict the properties and potential hazards of nitroaromatic compounds based on their molecular structure. sid.iracs.org These models often use descriptors like the number of nitro and alkyl groups. sid.ir

Mechanism Elucidation: Theoretical studies can provide detailed insights into reaction mechanisms. For example, Density Functional Theory (DFT) has been used to study the nitration of nitrobenzene (B124822), identifying the rate-determining step and predicting the product distribution. researchgate.net

Table 1: Theoretical Approaches in Nitroaromatic Research

| Theoretical Method | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculating energies and properties of nitroaromatic compounds. | nih.gov |

| AM1 and MNDO | Calculating minimized formation of crowded compounds like nitroaromatics. | nih.gov |

These theoretical approaches provide a rational basis for designing new experiments and predicting the behavior of novel compounds. nih.gov

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

Transformative Potential:

Accelerated Discovery: AI-driven platforms can analyze vast amounts of chemical data to propose novel synthetic routes and predict the properties of new molecules. youtube.com This significantly speeds up the discovery process. technologynetworks.com

High-Throughput Experimentation: Automated synthesis robots, or "self-driving labs," can perform a large number of experiments with high precision and reproducibility, generating comprehensive datasets. chemh.comsciencedaily.com

Data-Driven Optimization: Machine learning algorithms can analyze the data generated from automated experiments to continuously refine reaction conditions and improve outcomes. sciencedaily.com This approach allows for the rapid identification of optimal reaction parameters. sciencedaily.com

From Design to Synthesis: The integration of AI and automation enables a seamless workflow from molecular design to physical synthesis and testing, streamlining the entire research and development pipeline. technologynetworks.com

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-iodo-4-nitrobenzene |

| 4-iodoaniline |

| Benzene (B151609) |

| Bifenox |

| Carbofuran |

| Dichloromethane |

| Dinitrogen pentoxide |

| Fluorodifen |

| Haloanilines |

| Halogenated nitroaromatics |

| Hexanitrostilbene |

| Nitrobenzene |

| Nitrofen |

| Nitrophenols |

| Nitrotoluenes |

| Parathion |

| Toluene |

| 1,3,5-trinitrobenzene (TNB) |

| 2,4,6-trinitrotoluene (TNT) |

| Zirconia |

| Zirconia-ceria |

Q & A

Q. What are the common synthetic routes for 2,5-dibromo-1-methyl-3-nitrobenzene, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sequential nitration and bromination of a toluene derivative. For example:

Nitration : Introduce a nitro group at the meta position using HNO₃/H₂SO₄, leveraging the methyl group’s ortho/para-directing effect.

Bromination : Bromine (Br₂) with a Lewis acid (e.g., FeBr₃) is used to achieve regioselective bromination at the 2- and 5-positions, guided by the nitro group’s meta-directing influence.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Purity (>97%) is confirmed via HPLC, as referenced in analogous halogenated nitrobenzene syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C1, nitro at C3). Aromatic splitting patterns distinguish bromine’s deshielding effects.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW: 309.88 g/mol) and isotopic patterns from bromine.

- HPLC : Validates purity using a C18 column with UV detection (λ = 254 nm) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of bromine/nitro group byproducts.

- Storage : Keep in amber glass vials at 4°C to prevent photodegradation. Follow institutional guidelines for halogenated aromatic waste disposal .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling networks.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) to identify structural anomalies.

- Isomer Analysis : Check for bromine positional isomers (e.g., 2,4- vs. 2,5-dibromo) via GC-MS or X-ray crystallography .

Q. What strategies improve regioselectivity during bromination?

Methodological Answer:

- Directing Group Optimization : Nitro groups strongly direct bromination to meta positions. Adjust reaction temperature (0–25°C) to minimize kinetic vs. thermodynamic control discrepancies.

- Catalyst Screening : Test FeBr₃ vs. AlBr₃ to modulate electrophilic substitution rates.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophile stability, improving selectivity .

Q. How can researchers address contradictions in reported melting points or reactivity?

Methodological Answer:

Q. What methodologies ensure stability during long-term storage?

Methodological Answer:

Q. How can solubility limitations in reaction solvents be overcome?

Methodological Answer:

- Solvent Blends : Use methylene chloride:benzene (1:1) for improved solubility, as validated in similar halogenated nitrobenzene systems .

- Sonication : Ultrasound-assisted dissolution at 40°C enhances dispersion.

- Co-solvents : Add DMSO (5–10%) to polar aprotic mixtures without reacting with bromine/nitro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.